2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a pyrrolidinyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropanoyl chloride to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4. This inhibition can modulate inflammatory responses and has potential therapeutic applications in conditions such as cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051): Another leukotriene A4 hydrolase inhibitor with a similar structure but different pharmacokinetic properties.
N-alkyl glycine amides: Compounds with inhibitory activity against leukotriene A4 hydrolase, but with different structural features.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit leukotriene A4 hydrolase with high specificity makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
KWKMVEQEHADFJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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